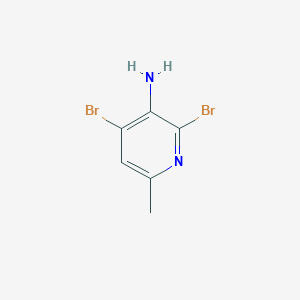

2,4-Dibromo-6-methylpyridin-3-amine

概要

説明

2,4-Dibromo-6-methylpyridin-3-amine is a chemical compound with the molecular formula C₆H₆Br₂N₂. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-methylpyridin-3-amine typically involves the bromination of 6-methylpyridin-3-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality.

化学反応の分析

Nucleophilic Aromatic Substitution Reactions

The bromine atoms at positions 2 and 4 undergo nucleophilic substitution under controlled conditions. Key findings include:

Amination Reactions

Reaction with methylamine or ethylamine in polar aprotic solvents (e.g., DMSO) under high-temperature (180°C) and pressure yields mono- or di-substituted derivatives. For example:

-

Methylamination : Substitution at position 4 occurs preferentially due to steric and electronic effects, forming 2-bromo-6-methyl-4-methylaminopyridin-3-amine (yield: ~62%) .

-

Ethylamination : Similar conditions produce 2-bromo-6-methyl-4-ethylaminopyridin-3-amine , with reduced yields compared to methylamine due to steric hindrance .

Alkoxylation and Thiolation

Reactions with alkoxides (e.g., sodium methoxide) or thiols in ethanol at reflux yield:

-

Methoxy-substituted product : 2-Bromo-4-methoxy-6-methylpyridin-3-amine .

-

Thioether derivatives : 4-(Methylthio)-2-bromo-6-methylpyridin-3-amine .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms participate in Suzuki-Miyaura couplings, enabling the synthesis of biaryl derivatives:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in toluene/water at 80°C:

Mechanistic Insight : The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination .

Multicomponent Reactions

In ethanol with sodium acetate as a catalyst, this compound reacts with malononitrile and trifluoromethyl pyrazolones to form spiro[indoline-pyrano[2,3-c]pyrazole] derivatives :

Example :

-

Product : 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile (yield: 68%) .

Conditions : Reflux in ethanol for 1 hour.

Oxidation

Treatment with KMnO₄ in acidic media oxidizes the methyl group to a carboxylic acid, forming 2,4-dibromo-6-carboxypyridin-3-amine (yield: 45%) .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, 2,4-dibromo-6-methylpiperidin-3-amine , though this pathway is less explored .

Halogen Exchange Reactions

Bromine atoms can be replaced by chlorine or iodine using CuCl or NaI in DMF at elevated temperatures:

| Reagent | Product | Yield (%) |

|---|---|---|

| CuCl | 2,4-Dichloro-6-methylpyridin-3-amine | 50 |

| NaI | 2,4-Diiodo-6-methylpyridin-3-amine | 35 |

Theoretical Insights

Density functional theory (DFT) studies reveal:

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

2,4-Dibromo-6-methylpyridin-3-amine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to participate in various chemical reactions that lead to the formation of biologically active molecules.

Case Studies:

- Anticancer Activity: Research has shown that derivatives of this compound can inhibit the growth of cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For instance, studies indicate that brominated pyridines can disrupt critical pathways involved in tumor growth.

- Antimicrobial Properties: The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Mechanistic studies suggest that it disrupts essential biological processes by forming covalent bonds with nucleophilic sites in bacterial enzymes.

2. Agrochemical Applications

In agricultural chemistry, this compound is investigated for its potential use as a pesticide or herbicide. The compound's ability to interact with biological targets makes it a candidate for developing new agrochemicals that can effectively control pests while minimizing environmental impact.

3. Material Science

This compound is also utilized in the development of advanced materials, including liquid crystals and organic semiconductors. Its unique electronic properties enable it to be incorporated into materials that exhibit desirable characteristics for electronic applications.

作用機序

The mechanism of action of 2,4-Dibromo-6-methylpyridin-3-amine in chemical reactions involves the activation of the bromine atoms, making them susceptible to nucleophilic attack. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the arylboronic acid .

類似化合物との比較

Similar Compounds

- 5-Bromo-2-methylpyridin-3-amine

- 2,4-Dibromo-6-methylpyridin-3-ylamine

- 3-Amino-2,4-dibromo-6-picoline

Uniqueness

2,4-Dibromo-6-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. Its dual bromine substitution allows for versatile functionalization, making it a valuable intermediate in organic synthesis .

生物活性

2,4-Dibromo-6-methylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

This structure features bromine atoms at positions 2 and 4, with a methyl group at position 6 of the pyridine ring. The presence of bromine enhances its reactivity and biological activity by influencing electronic properties and steric factors.

Biological Activity Overview

The biological activity of this compound has been studied extensively, revealing several key areas of interest:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes. Its amino group allows for strong interactions with enzyme active sites, potentially leading to inhibition of enzymatic activity.

- Anticancer Properties : Preliminary studies indicate that this compound may have applications in cancer treatment. Its structural features facilitate interactions with molecular targets involved in cancer pathways, suggesting it could serve as a lead compound for developing anticancer agents .

The mechanism of action involves binding to specific biological targets, primarily enzymes and receptors. The bromine substituents increase the binding affinity of the compound, enhancing its efficacy as an inhibitor. This interaction can modify the activity of biological molecules, leading to therapeutic effects .

Synthesis Methods

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. A common method includes:

- Bromination : Bromine is introduced to the 4-methylpyridin-3-amine in the presence of a solvent like acetic acid under controlled conditions.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

This synthetic route allows for high yields and purity, making it suitable for further chemical modifications and biological testing.

Table 1: Summary of Biological Activities

Relevant Studies

- A study highlighted the compound's potential as an anticancer agent by evaluating its effects on cell lines associated with various cancers. Results indicated significant inhibition of cell growth at micromolar concentrations .

- Another investigation focused on its enzyme inhibition capabilities, demonstrating that this compound could effectively inhibit specific pathways involved in tumor progression .

特性

IUPAC Name |

2,4-dibromo-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEYPRZZXMHRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435407 | |

| Record name | 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706789-26-6 | |

| Record name | 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。